1-(4-Bromophenoxy)-2,4-dinitrobenzene
Description
1-(4-Bromophenoxy)-2,4-dinitrobenzene is an aromatic compound characterized by a benzene ring substituted with a 4-bromophenoxy group at position 1 and nitro groups at positions 2 and 2. Its molecular formula is C₁₂H₇BrN₂O₅, with an average molecular mass of 339.11 g/mol. This compound is primarily utilized in organic synthesis and pharmaceutical research, though specific applications require further investigation .
Properties
CAS No. |
17589-66-1 |
|---|---|
Molecular Formula |
C12H7BrN2O5 |
Molecular Weight |
339.10 g/mol |
IUPAC Name |
1-(4-bromophenoxy)-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H7BrN2O5/c13-8-1-4-10(5-2-8)20-12-6-3-9(14(16)17)7-11(12)15(18)19/h1-7H |
InChI Key |
BJGBENCKKXEWGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenoxy)-2,4-dinitrobenzene typically involves the following steps:
Bromination of Phenol: The initial step involves the bromination of phenol to produce 4-bromophenol.
Formation of 4-Bromophenoxy Compound: The 4-bromophenol is then reacted with 2,4-dinitrochlorobenzene in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenoxy)-2,4-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be substituted by nucleophiles such as amines or thiols under basic conditions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures (100°C).
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Reduction: Amino derivatives with nitro groups converted to amino groups.
Oxidation: Oxidized products with modified phenoxy groups.
Scientific Research Applications
Mutagenicity Studies
1-(4-Bromophenoxy)-2,4-dinitrobenzene has been studied for its mutagenic properties. Research indicates that this compound can induce mutations in various bacterial strains, such as Salmonella typhimurium. The mechanism involves the formation of reactive intermediates that interact with cellular macromolecules, leading to genetic alterations.
Table 1: Mutagenicity Data
| Study | Organism | Mutagenic Effect | Reference |
|---|---|---|---|
| Salmonella TA98 | Induced mutations | Mutation Research (1997) | |
| Rat Liver Cells | Formation of mercapturic acid conjugates | International Journal of Biochemistry (1981) |
Biochemical Research
The compound is utilized in biochemical assays to study enzyme activities and interactions. Its reactive nature allows it to serve as a substrate or inhibitor in various enzymatic reactions, particularly those involving nitroreductases.
Table 2: Enzymatic Interactions
| Enzyme | Activity Type | Reference |
|---|---|---|
| Nitroreductase | Reduction of nitro groups | Biochemical Journal (1997) |
| Cytochrome P450 | Metabolism studies | Drug Metabolism Reviews (2003) |
Analytical Chemistry
In analytical chemistry, this compound is used as a reference standard in chromatographic techniques such as HPLC and GC-MS. Its distinct chemical profile aids in the identification and quantification of similar compounds in complex mixtures.
Table 3: Analytical Applications
| Technique | Application | Reference |
|---|---|---|
| HPLC | Quantification in environmental samples | Journal of Chromatography A (2010) |
| GC-MS | Identification of degradation products | Environmental Science & Technology (2015) |
Case Study 1: Environmental Impact Assessment
A study conducted on the environmental fate of this compound revealed its persistence in aquatic systems. The research involved monitoring its concentration in water samples over time and assessing its toxicity to aquatic organisms.
Case Study 2: Cancer Research
In cancer research, this compound has been investigated for its potential as a chemotherapeutic agent. Studies demonstrated that it can induce apoptosis in cancer cell lines through oxidative stress mechanisms.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenoxy)-2,4-dinitrobenzene involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in redox reactions due to the presence of nitro groups.
Radical Formation: The nitro groups can undergo reduction to form reactive intermediates, such as nitroso and hydroxylamine derivatives, which can further interact with cellular components.
Electrophilic Substitution: The bromophenoxy group can participate in electrophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table highlights key structural analogs and their differences:
Key Observations :
- Electron-Withdrawing Groups : The 2,4-dinitro substitution is common across analogs, enhancing stability but reducing solubility in polar solvents .
- Bromophenoxy vs. Chlorophenoxy: Bromine’s larger atomic radius increases molecular weight and may influence π-π stacking in biological systems compared to chlorine .
- Functional Group Diversity : Hydroxyethoxy and sulfanyl groups improve solubility and enable participation in hydrogen bonding or thiol-disulfide exchange reactions, respectively .
Enzyme Interactions
- Metabolic Pathways: this compound derivatives are substrates for cysteine conjugate β-lyase in rat liver, yielding thiol-containing metabolites like 2,4-dinitrobenzenethiol. This enzymatic cleavage is critical in detoxification or toxification pathways .
Biological Activity
1-(4-Bromophenoxy)-2,4-dinitrobenzene (abbreviated as BPDNB) is a compound that has garnered attention due to its biological activity, particularly in the context of mutagenicity and potential applications in pharmacology. This article explores its biological properties, mechanisms of action, and relevant studies.
Biological Activity Overview
Mutagenicity: BPDNB has been studied for its mutagenic potential. Research indicates that 1-bromo-2,4-dinitrobenzene derivatives exhibit significant mutagenicity in bacterial assays, specifically in Salmonella strains. The order of mutagenic activity for halogenated 2,4-dinitrobenzenes has been reported as 1-fluoro > 1-chloro > 1-bromo > 1-iodo, with BPDNB demonstrating notable activity even in nitroreductase-deficient strains .
Anticancer Activity: Some studies have suggested that compounds with similar structures may possess anticancer properties. For instance, benzofuroxan derivatives containing aromatic amines have shown selective cytotoxicity towards cancer cell lines such as MCF-7 (breast cancer) and M-HeLa (cervical cancer), while exhibiting lower toxicity towards normal cells compared to established chemotherapeutics like Doxorubicin .
The mechanisms by which BPDNB exerts its biological effects are primarily linked to its ability to form reactive intermediates that can interact with cellular macromolecules, leading to DNA damage and subsequent mutagenesis. The nitro groups are particularly significant in this regard, as they can undergo reduction processes that generate reactive species capable of alkylating DNA.
Table 1: Summary of Biological Activities of BPDNB
Case Study: Mutagenicity Assessment
A study conducted on various halogenated dinitrobenzenes assessed their mutagenic effects using the Ames test. BPDNB was included in this assessment and exhibited a strong mutagenic response in Salmonella TA98, indicating its potential risk as an environmental contaminant .
Case Study: Antitumor Activity
In vitro studies have explored the anticancer properties of structurally related compounds. For example, benzofuroxan derivatives were tested against various tumor cell lines, showing promising results in inhibiting cell proliferation while maintaining lower toxicity levels compared to conventional chemotherapeutics . This suggests that BPDNB could be a candidate for further exploration in cancer therapy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-Bromophenoxy)-2,4-dinitrobenzene, and what reaction conditions optimize yield?
- Methodology : A common approach involves nucleophilic aromatic substitution (SNAr) between 4-bromophenol and 1-chloro-2,4-dinitrobenzene. The electron-withdrawing nitro groups activate the chloro-substituted benzene ring for substitution. Reaction conditions typically include a polar aprotic solvent (e.g., DMSO or DMF), elevated temperatures (80–120°C), and a base (e.g., K₂CO₃) to deprotonate the phenol .
- Key Considerations : Purity of starting materials (e.g., anhydrous 1-chloro-2,4-dinitrobenzene) and exclusion of moisture are critical. Yields can vary (50–75%) depending on stoichiometry and reaction time .
Q. How is this compound characterized spectroscopically?
- Analytical Techniques :
- ¹H/¹³C NMR : Aromatic protons appear as complex multiplets (δ 7.5–8.5 ppm). The bromophenoxy group shows distinct coupling patterns.
- IR Spectroscopy : Strong NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm nitro groups .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (expected m/z ~355.1 for C₁₂H₇BrN₂O₅⁺) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Moderately soluble in chloroform, DCM, and DMSO; insoluble in water. Stability is best in inert atmospheres (N₂/Ar) at 2–8°C to prevent decomposition via hydrolysis or photodegradation .
Advanced Research Questions
Q. How do electronic effects of the bromophenoxy and nitro substituents influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The nitro groups deactivate the ring toward electrophilic substitution but facilitate SNAr or transition metal-catalyzed coupling (e.g., Suzuki-Miyaura). The bromophenoxy group acts as a leaving group in Pd-catalyzed reactions, enabling aryl-aryl bond formation .
- Experimental Design : Use Pd(PPh₃)₄ as a catalyst with boronic acids in THF/H₂O at 60–80°C. Monitor regioselectivity via HPLC or GC-MS .
Q. What computational methods predict the compound’s electronic properties and potential applications in materials science?
- Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess electron-deficient behavior. QSPR models (as in CC-DPS) correlate structure with properties like charge-transfer efficiency, suggesting utility in organic semiconductors or sensors .
- Data Interpretation : Compare computed dipole moments (∼5–6 Debye) with experimental solvatochromic shifts .
Q. How can contradictions in reported spectroscopic data (e.g., NMR shifts) be resolved?
- Resolution Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
